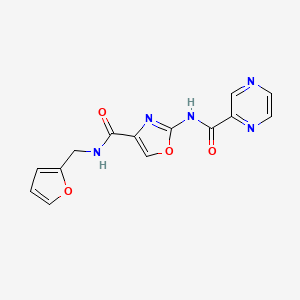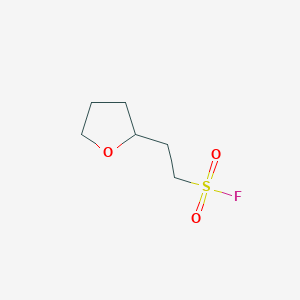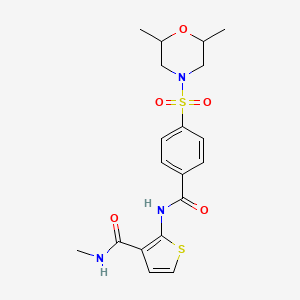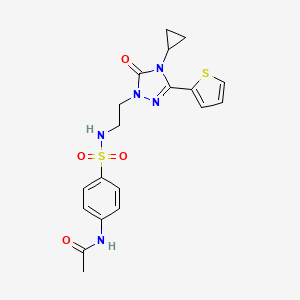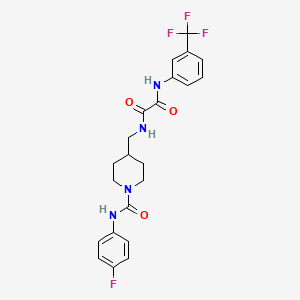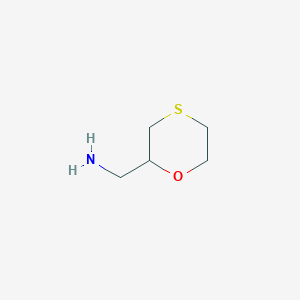
1,4-Oxathian-2-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Oxathian-2-ylmethanamine is a heterocyclic compound . It is also known as (2-methyl-1,4-oxathian-2-yl)methanamine hydrochloride . The compound has a molecular weight of 183.7 .
Synthesis Analysis
The synthesis of this compound involves the reaction of tellurium tetrachloride and 2-(allylsulfanyl)ethanol . Another method involves the reaction of benzyl 1-alkynyl sulfones and aryl aldehydes under basic conditions .Molecular Structure Analysis
The molecular structure of this compound includes one oxygen atom and one sulfur atom at opposite corners of a saturated six-membered ring . The positions 2, 3, 5, and 6 are carbon atoms .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with ammonia to form diimines . It can also react with elemental chlorine below 0 °C to form 3-chloro-1,4-oxathiane .Aplicaciones Científicas De Investigación
Anti-HIV Activity
One notable application of oxathiin derivatives is in the development of anti-HIV agents. Oxathiin carboxanilide derivatives have been identified as potent inhibitors of HIV-1 replication in cell culture and HIV-1 reverse transcriptase activity. These compounds are active against a series of mutant HIV-1 strains, showcasing their potential as candidates for drug development against HIV, particularly strains resistant to other non-nucleoside reverse transcriptase inhibitors (NNRTIs) (Balzarini et al., 1995). Additionally, TSAO derivatives, which include 1,4-oxathian analogues, have been shown to be potent and selective inhibitors of HIV-1, offering a promising avenue for HIV-1 treatment strategies (Balzarini et al., 1992).
Fungicidal Applications
The systemic fungicidal activity of 1,4-oxathiin derivatives has been demonstrated in agricultural settings. These compounds have shown efficacy in controlling diseases caused by pathogenic fungi such as Uromyces phaseoli and Ustilago nuda on crops like pinto bean and barley, highlighting their potential utility in agricultural fungicides (Schmeling & Kulka, 1966).
Synthetic Chemistry
Oxathiin derivatives also find applications in synthetic chemistry, where they serve as intermediates in the synthesis of various organic compounds. For example, trifluoromethyl containing 1,4-oxathiolanes have been synthesized from 1,3-oxathiolanes, showcasing the versatility of oxathiin derivatives in facilitating the introduction of functional groups into organic molecules (Zhu et al., 2006).
Neurokinin-1 Receptor Antagonism
The development of neurokinin-1 (NK1) receptor antagonists for clinical applications has also involved oxathiin derivatives. These compounds have been explored for their potential in treating conditions such as emesis and depression, highlighting their therapeutic versatility beyond infectious diseases (Harrison et al., 2001).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,4-oxathian-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c6-3-5-4-8-2-1-7-5/h5H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUMXYMHHOGGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(O1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

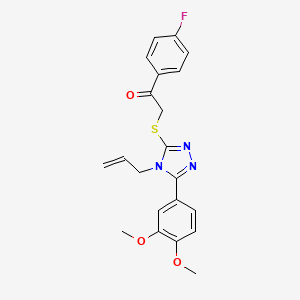
![Tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate](/img/structure/B2794388.png)
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/no-structure.png)

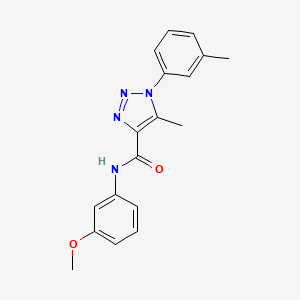
![N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794396.png)
![6-Methylene-[1,4]dioxepane](/img/structure/B2794398.png)
